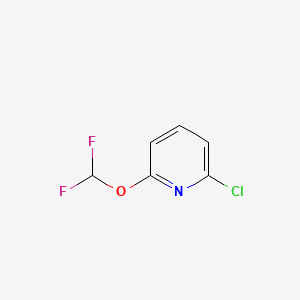

2-Chloro-6-(difluoromethoxy)pyridine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-6-(difluoromethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2NO/c7-4-2-1-3-5(10-4)11-6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNNYHKAEYWADV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744663 | |

| Record name | 2-Chloro-6-(difluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214377-45-3 | |

| Record name | 2-Chloro-6-(difluoromethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214377-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-(difluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 6 Difluoromethoxy Pyridine and Analogues

Regioselective Installation of the Difluoromethoxy Group

The precise placement of the difluoromethoxy group onto the pyridine (B92270) scaffold is a critical aspect of the synthesis of 2-Chloro-6-(difluoromethoxy)pyridine and its analogues. Various strategies have been developed to achieve this, ranging from direct functionalization of pre-existing pyridine rings to the construction of the heterocyclic core with the difluoromethyl moiety already in place.

O-Difluoromethylation of Pyridones via Difluorocarbene Chemistry

The O-difluoromethylation of pyridones represents a direct route to the corresponding difluoromethoxy pyridines. This transformation is often accomplished using reagents that generate difluorocarbene (:CF₂), which then reacts with the oxygen atom of the pyridone tautomer. The chemoselectivity between N- and O-difluoromethylation can be a significant challenge, as pyridones exist in equilibrium with their hydroxypyridine tautomers.

Recent studies have demonstrated that this selectivity can be effectively controlled by modulating reaction parameters such as temperature, solvent, and the choice of base. acs.orgacs.orgthieme-connect.com An operationally simple protocol utilizing bromodifluoromethyl)trimethylsilane (TMSCF₂Br) as a difluorocarbene precursor has been developed for the direct N- and O-difluoromethylation of 2-pyridones, quinolinones, and isoquinolinones. acs.orgacs.org It is hypothesized that higher temperatures favor the hydroxypyridine tautomer, leading to selective O-difluoromethylation, while lower temperatures favor the pyridone form, resulting in N-difluoromethylation. acs.org

For instance, the difluoromethylation of 5-bromo-2-pyridone with sodium chlorodifluoroacetate, a common difluorocarbene source, was found to yield the undesired O-difluoromethylated product in 72% yield, with the desired N-difluoromethylated product being isolated in only 8% yield. sci-hub.se This highlights the inherent preference for O-alkylation under certain conditions. To circumvent this, a two-step approach involving the difluoromethylation of a pre-functionalized 2-acetaminopyridine has been developed to selectively obtain N-(difluoromethyl)pyridones. acs.orgsci-hub.se

| Substrate | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Pyridone | 2-(Difluoromethoxy)pyridine | TMSCF₂Br, NaHCO₃, DMF, 80 °C | 75 | acs.orgacs.org |

| 5-Bromo-2-pyridone | 5-Bromo-2-(difluoromethoxy)pyridine | TMSCF₂Br, NaHCO₃, DMF, 80 °C | 82 | acs.orgacs.org |

| 3-Methyl-2-pyridone | 2-(Difluoromethoxy)-3-methylpyridine | TMSCF₂Br, NaHCO₃, DMF, 80 °C | 78 | acs.orgacs.org |

De Novo Pyridine Ring Formation Strategies Incorporating Difluoromethyl Moieties

An alternative to the late-stage introduction of the difluoromethoxy group is the construction of the pyridine ring from precursors already containing the difluoromethyl moiety. This de novo approach allows for the synthesis of difluoromethyl pyridines from inexpensive starting materials and offers access to a wide range of substitution patterns.

One such strategy involves the use of (het)aryl difluoromethyl-substituted β-alkoxyenones as key building blocks. researchgate.net These intermediates can be prepared through the acylation of vinyl ethers with (het)aryl difluoroacetyl chlorides. Subsequent heterocyclization of these enones with a suitable nitrogen source, such as ammonia, can then afford the desired difluoromethyl-substituted pyridine ring. This method builds the pyridyl subunit around the difluoromethyl group, providing a powerful and flexible synthetic route. researchgate.net

Site-Selective Direct Difluoromethylation of Pyridines, Including Meta- and Para-Positions

Direct C-H difluoromethylation of the pyridine ring is a highly desirable and atom-economical strategy. However, controlling the regioselectivity of this transformation is a significant challenge. Recently, a novel strategy has been developed for the precise introduction of the difluoromethyl group at either the meta- or para-positions of pyridines. uni-muenster.dechemeurope.com

This method relies on a temporary dearomatization of the pyridine ring to generate activated intermediates that can react with difluoromethylating reagents. This approach has been shown to be effective for the late-stage functionalization of complex molecules, including drugs containing a pyridine moiety. uni-muenster.dechemeurope.com The ability to switch the selectivity between the meta and para positions by adjusting the reaction conditions represents a significant advancement in the field.

Copper-Mediated Oxidative C-H Difluoromethylation

Copper-catalyzed reactions have emerged as a powerful tool for the formation of C-CF₂H bonds. These methods often proceed via a radical mechanism and can be applied to the direct difluoromethylation of heteroaromatics. While specific examples for the synthesis of this compound via this method are not detailed in the provided context, copper-mediated trifluoromethylthiolation of diazo compounds has been reported, showcasing the utility of copper in facilitating the introduction of fluorinated groups.

Photoredox-Catalyzed Approaches to Difluoromethylation

Visible-light photoredox catalysis has gained significant attention as a mild and efficient method for generating radical intermediates for C-H functionalization reactions. This approach can be utilized for the direct difluoromethylation of various aromatic and heteroaromatic compounds. The process typically involves the generation of a difluoromethyl radical from a suitable precursor, which then adds to the pyridine ring. While specific conditions for the synthesis of the target molecule were not found, this methodology represents a promising avenue for the introduction of the difluoromethyl group onto pyridine scaffolds.

Introduction and Manipulation of Chlorine on the Pyridine Ring

The synthesis of 2-chloropyridines can be achieved through several methods. A common industrial approach is the direct chlorination of pyridine with chlorine gas. wikipedia.org This reaction can lead to the formation of 2,6-dichloropyridine (B45657) as a subsequent product. wikipedia.org An alternative high-yield synthesis involves the chlorination of pyridine-N-oxides. wikipedia.org Historically, 2-chloropyridine (B119429) was prepared by treating 2-hydroxypyridine (B17775) with phosphoryl chloride. wikipedia.org For the synthesis of 2-chloro-6-substituted pyridines, a starting material such as 2-picoline can be subjected to chlorination. google.com

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). vaia.comthieme-connect.comyoutube.com This enhanced reactivity, compared to the 3-chloro isomer, is due to the ability of the adjacent nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. vaia.com This property allows for the displacement of the chloride with a variety of nucleophiles, enabling the synthesis of a wide range of 2,6-disubstituted pyridine derivatives. For example, 2,6-dichloropyridine can be selectively reacted with hydrazine (B178648) to form 2-hydrazino-6-chloropyridine, a precursor to 2-amino-6-chloropyridine. psu.edu

| Substrate | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Chloropyridine | Piperidine (B6355638) | 2-(Piperidin-1-yl)pyridine | DMSO, 100 °C, 2 days | 88 | thieme-connect.com |

| 2,6-Dichloropyridine | Hydrazine hydrate | 2-Chloro-6-hydrazinopyridine | Reflux, 45 min | High | psu.edu |

| 2-Chloropyridine | Phenylacetonitrile/Base | Pheniramine precursor | - | - | wikipedia.org |

Selective Chlorination and Regiocontrol in Pyridine Synthesis

Achieving selective chlorination of the pyridine ring is a critical first step in synthesizing many precursors, including those for this compound. The inherent electron-deficient nature of the pyridine ring makes it resistant to electrophilic substitution, often requiring harsh conditions that can lead to a lack of selectivity. Modern methods have been developed to overcome these challenges.

One effective strategy involves the activation of the pyridine ring through the formation of a pyridine N-oxide . The N-oxide increases the electron density of the ring and directs electrophilic attack to the 2- and 4-positions. Subsequent treatment with chlorinating agents like oxalyl chloride or triphosgene (B27547) can achieve regioselective chlorination. After the desired chloro-substituent is in place, the N-oxide can be deoxygenated to yield the final product. This approach offers a significant advantage in controlling the position of chlorination under milder conditions compared to direct halogenation of the parent pyridine.

Another method for achieving regiocontrol is through vapor-phase chlorination using molecular chlorine in a multi-stage reactor. By carefully controlling the temperature in different zones, the selectivity of the chlorination process can be significantly improved. For instance, a two-stage process with a high-temperature zone (350°C to 500°C) followed by a lower temperature zone (below 340°C) has been shown to enhance the selective production of specific chloropyridines.

Directed C-H functionalization represents a more recent advancement. The use of specially designed phosphine (B1218219) reagents allows for the halogenation of unactivated pyridines, often directing the substitution to the 4-position via a nucleophilic aromatic substitution (SNAr) pathway. For specific substrates, such as 2-aminopyridines, reagents like Selectfluor® in combination with a chloride source (e.g., LiCl) can promote regioselective chlorination under mild conditions.

The table below summarizes and compares various methodologies for selective pyridine chlorination.

| Methodology | Reagents/Conditions | Position Selectivity | Advantages | Limitations |

| Pyridine N-Oxide Activation | 1. m-CPBA or H₂O₂/TFA2. (COCl)₂, POCl₃, or SO₂Cl₂ | C2 and C4 | High regioselectivity, mild conditions. | Requires additional N-oxidation and deoxygenation steps. |

| Vapor-Phase Chlorination | Cl₂, inert gas, two-stage reactor with temperature control (e.g., 350-500°C then <340°C). | Varies with conditions, can be tuned. | Suitable for industrial scale, avoids solvents. | Requires specialized equipment, high temperatures. |

| Directed Halogenation | Designed phosphine reagents, halide source (e.g., LiCl). | Primarily C4 | High regioselectivity for specific positions. | Reagent-dependent, may not be suitable for all substitution patterns. |

| Promoter-Assisted Chlorination | Selectfluor®, LiCl (for 2-aminopyridines). | Dependent on directing group. | Mild conditions, high yields for specific substrates. | Limited to activated or specific substrate classes. |

| Selective Dechlorination | H₂, Pd/C catalyst on polychlorinated pyridines (e.g., 2,3,6-trichloropyridine). | Controlled by catalyst and conditions. | Provides access to specific isomers not easily made by direct chlorination. | Requires polychlorinated starting materials. |

Integrated Synthetic Routes for Chloro- and Difluoromethoxy-Pyridines

An integrated synthetic route for a molecule like this compound involves a multi-step pathway that strategically introduces the chloro- and difluoromethoxy- functionalities. A common and logical approach begins with a symmetrically substituted precursor, such as 2,6-dichloropyridine.

The synthesis can be envisioned as follows:

Formation of the Dihalo-Pyridine Core : The synthesis typically starts with pyridine, which is first oxidized to pyridine N-oxide. The N-oxide is then subjected to chlorination, for example using sulfuryl chloride or a mixture of phosphorus oxychloride and phosphorus pentachloride, to yield 2,6-dichloropyridine. This precursor is a key building block for many 2,6-disubstituted pyridine derivatives.

Selective Nucleophilic Aromatic Substitution (SNAr) : The next critical step is the selective replacement of one of the chlorine atoms with a difluoromethoxy group. The two chlorine atoms in 2,6-dichloropyridine are electronically equivalent, but a selective monosubstitution can often be achieved by carefully controlling the reaction stoichiometry (i.e., using one equivalent of the nucleophile). The reaction proceeds via an SNAr mechanism, where a difluoromethoxide source attacks one of the carbon atoms bearing a chlorine, leading to the displacement of the chloride ion. The difluoromethoxide can be generated in situ from reagents capable of producing a difluorocarbene (e.g., from chlorodifluoromethane (B1668795) or other precursors) which is then trapped by a suitable oxygen nucleophile, or by direct reaction with a salt of difluoromethanol. The electron-withdrawing nature of the pyridine nitrogen and the remaining chlorine atom facilitates this nucleophilic attack.

Recent advances in difluoromethoxylation have focused on radical-based methods. For example, visible-light photoredox catalysis can be used with specialized reagents to generate a difluoromethoxyl radical (•OCF₂H), which can then add to heteroaromatic systems. nih.gov This approach offers a powerful, modern alternative for introducing the difluoromethoxy group. nih.gov

Modern Fluorination Techniques in Pyridine Chemistry

The introduction of fluorine into pyridine rings is of immense interest due to the profound effects of fluorine on the physicochemical and biological properties of molecules. numberanalytics.com Modern synthetic chemistry has produced a diverse toolkit for this purpose.

Electrophilic Fluorination of Pyridine Derivatives

Electrophilic fluorination involves the use of reagents that deliver an electrophilic fluorine atom ("F⁺") to an electron-rich center. While the pyridine ring itself is electron-deficient, electrophilic fluorination is effective on activated pyridine systems or on pyridine derivatives where the electronic properties have been modified.

The most common class of electrophilic fluorinating agents are N-F reagents. researchgate.net Of these, Selectfluor® (F-TEDA-BF₄) is perhaps the most widely used due to its stability, commercial availability, and ease of handling. researchgate.netresearchgate.net It has been successfully employed to fluorinate a variety of heterocyclic systems. mdpi.comnih.gov For example, the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor® provides access to fluorinated 3,6-dihydropyridines, which can be subsequently converted to the corresponding fluorinated pyridines. nih.govnih.gov

Other powerful N-F reagents include N-fluorobenzenesulfonimide (NFSI) and various N-fluoropyridinium salts. researchgate.netnih.govbeilstein-journals.org The reactivity of these reagents can be tuned by altering the substituents on the pyridine or sulfonimide backbone, allowing for the fluorination of a wide range of substrates under different conditions. beilstein-journals.org

Nucleophilic (Radio)fluorination Utilizing Pyridine N-Oxides

Nucleophilic fluorination is a cornerstone of modern radiochemistry, particularly for the synthesis of Positron Emission Tomography (PET) tracers using the fluorine-18 (B77423) isotope ([¹⁸F]). The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, but this reactivity can be greatly enhanced by forming the corresponding pyridine N-oxide.

The N-oxide functionality activates the 2- and 4-positions towards nucleophilic attack. This strategy has been exploited to develop facile routes to 2-fluoropyridines. acs.orgacs.org A common method involves activating the N-oxide (e.g., with Ts₂O) to form a good leaving group on the oxygen, which facilitates the formation of an intermediate like a 2-pyridyltrialkylammonium salt. acs.orgacs.orgnih.gov This salt then readily undergoes nucleophilic substitution with a fluoride (B91410) source, such as [¹⁸F]fluoride, to produce the 2-[¹⁸F]fluoropyridine. nih.gov

This N-oxide strategy has proven to be particularly valuable for fluorinating challenging positions. For instance, direct nucleophilic fluorination at the meta-position (C3 or C5) of a pyridine ring is typically very difficult. However, researchers have demonstrated that using a 3-bromo-4-nitropyridine (B1272033) N-oxide precursor allows for direct nucleophilic substitution of the bromine at the 3-position with [¹⁸F]fluoride. nih.govrsc.orgresearchgate.net This represents a significant breakthrough, providing access to meta-fluorinated pyridines for PET imaging. nih.govrsc.org

| Parameter | Electrophilic Fluorination (e.g., Selectfluor®) | Nucleophilic Fluorination via N-Oxides |

| Fluorine Source | Electrophilic "F⁺" (e.g., Selectfluor®, NFSI) | Nucleophilic F⁻ (e.g., KF, TBAF, K[¹⁸F]F) |

| Substrate Requirement | Electron-rich or activated pyridines/precursors. | Electron-deficient pyridines, often with a leaving group (halide, nitro). |

| Regioselectivity | Directed by substrate electronics and sterics. | Directed by leaving group position (typically C2, C4, or activated C3). |

| Key Application | Synthesis of bulk, non-radioactive fluorinated compounds. | Radiosynthesis of ¹⁸F-labeled PET tracers. |

| Mechanism | Electrophilic aromatic substitution or addition-elimination. | Nucleophilic aromatic substitution (SNAr). |

C-H Fluorination Strategies for Pyridine Systems

Direct C-H fluorination is a highly sought-after transformation as it avoids the need for pre-functionalization of the substrate, thus offering more atom-economical and efficient synthetic routes. Significant progress has been made in the direct C-H fluorination of heterocycles, including pyridines.

One of the most effective methods for the selective fluorination of C-H bonds adjacent to the nitrogen in pyridines and diazines uses silver(II) fluoride (AgF₂). nih.govsigmaaldrich.comresearchgate.net This method proceeds under mild conditions (ambient temperature) and exhibits excellent regioselectivity for the C2 position. nih.govsigmaaldrich.com The installed fluoride can then serve as a leaving group for subsequent SNAr reactions, allowing for further diversification. acs.org

Transition-metal catalysis has also been applied to this challenge. For example, copper-catalyzed methods using a directing group (such as an aminoquinoline or picolinamide (B142947) auxiliary) can achieve fluorination of β-C-H bonds in benzoic acid derivatives and γ-C-H bonds in benzylamine (B48309) derivatives. nih.gov While not a direct fluorination of an unsubstituted pyridine ring, this demonstrates the principle of directed C-H activation for fluorination. Radical-based approaches, sometimes inspired by enzymatic processes, are also emerging as a viable strategy for C-H fluorination. rsc.org

Convergent and Divergent Synthetic Pathways for Fluorinated Pyridine Scaffolds

The synthesis of libraries of related compounds for structure-activity relationship (SAR) studies often employs either convergent or divergent strategies.

A divergent synthesis approach is particularly well-suited for creating a range of fluorinated pyridine analogues. In this strategy, a common intermediate is synthesized and then subjected to a variety of different reaction conditions or reaction partners to generate a diverse set of final products. For example, a key intermediate like 2-chloro-6-fluoropyridine (B1582542) or 2,6-dichloropyridine can be synthesized on a large scale. This single precursor can then be reacted with a wide array of different nucleophiles (alcohols, amines, thiols, etc.) in SNAr reactions to produce a library of 2,6-disubstituted pyridines. This approach was used to develop a short and divergent route to new derivatives of 2-(trifluoromethyl)pyridines as potent therapeutic agents. researchgate.net A redox-divergent synthesis has also been described for accessing different fluoroalkylated pyridines and pyridones from common precursors by simply changing the redox conditions of the reaction. nih.gov

A convergent synthesis , in contrast, involves preparing separate fragments of the molecule and then coupling them together in the later stages of the synthesis. For fluorinated pyridine scaffolds, this might involve synthesizing a functionalized fluorinated pyridine fragment and a separate side-chain fragment, followed by a cross-coupling reaction (e.g., Suzuki or Sonogashira coupling) to assemble the final molecule. This approach is often more efficient for building highly complex molecules, as it allows for the optimization of the synthesis of each fragment independently.

Both strategies are powerful tools in the synthesis of fluorinated pyridine scaffolds, with the choice depending on the specific synthetic goals, the complexity of the target molecules, and the desire to create a library of analogues for screening.

Access to 2-Difluoromethylated Pyridines

The synthesis of difluoromethylated pyridines is of considerable importance due to the prevalence of this moiety in bioactive compounds. thieme-connect.com Direct C-H difluoromethylation and cross-coupling strategies represent the forefront of efficient methodologies for creating these valuable structures. researchgate.netthieme-connect.com

A significant challenge in pyridine chemistry is achieving regioselectivity, particularly at the meta-position, due to the inherent electronic properties of the heterocycle. researchgate.netuni-muenster.de Recent advancements have utilized a temporary dearomatization strategy to overcome this hurdle. uni-muenster.de This involves converting pyridines into oxazino-pyridine intermediates, which then undergo site-selective reactions. thieme-connect.com By treating these intermediates with a suitable difluoromethyl radical source, such as 2,2-difluoro-2-iodo-1-phenylethan-1-one, regioselective introduction of the difluoromethyl group can be achieved. thieme-connect.com This approach is notable for its ability to be switched between meta- and para-difluoromethylation by modifying the reaction conditions. researchgate.netuni-muenster.de

Another powerful technique involves a cross-coupling and decarboxylation sequence starting from halopyridines. thieme-connect.com This method avoids the use of thermally unstable (difluoromethyl)copper reagents. Instead, an (ethoxycarbonyl)difluoromethyl group is first installed onto the pyridine ring via a cross-coupling reaction with a reagent like ethyl difluoro(trimethylsilyl)acetate. thieme-connect.com The resulting difluoro(pyridyl)acetate intermediate is then subjected to hydrolysis and decarboxylation in a one-pot protocol, often using potassium fluoride and water in DMF, to yield the final (difluoromethyl)pyridine product. thieme-connect.com

| Method | Starting Material | Key Reagents/Catalysts | Description | Reference |

| Regioselective C-H Difluoromethylation | Substituted Pyridines | DMAD, Methyl Pyruvate, 2,2-difluoro-2-iodo-1-phenylethan-1-one | A dearomatization-rearomatization sequence via oxazino-pyridine intermediates allows for switchable meta- or para-difluoromethylation. | researchgate.net, thieme-connect.com, uni-muenster.de |

| Cross-Coupling/Decarboxylation | Halopyridines | Ethyl difluoro(trimethylsilyl)acetate, KF, H₂O, DMF | A two-step sequence where a difluoroacetate (B1230586) group is installed via cross-coupling, followed by one-pot hydrolysis and decarboxylation. | thieme-connect.com |

| N-Difluoromethylation | Pyridines | Ethyl bromodifluoroacetate (BrCF₂COOEt) | A transition metal-free method involving N-alkylation followed by in-situ hydrolysis and decarboxylation to form N-difluoromethylated pyridines. | rsc.org |

Synthesis of 3-Fluoropyridines through C-H Functionalization

The construction of pyridines with fluorine substitution at the 3-position is a synthetic challenge, often requiring multi-step sequences or heavily functionalized precursors. nih.gov A modern and efficient approach to overcome this is through transition metal-catalyzed C-H functionalization.

A notable development is the Rhodium(III)-catalyzed synthesis of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.govnih.gov This method provides a one-step route to these valuable heterocyclic cores. The reaction utilizes a [Cp*RhCl₂]₂ catalyst system with a metal acetate (B1210297) salt. nih.gov A key aspect of this methodology was the identification of a suitable non-hydroxylic solvent, such as ethyl acetate, to prevent the displacement of the fluorine atom by nucleophilic solvents like methanol (B129727) under the basic reaction conditions. nih.gov

The scope of this C-H functionalization reaction is broad, accommodating a variety of substituents on both the oxime and alkyne coupling partners. nih.gov Oximes with aryl, heteroaryl, and alkyl β-substituents have been shown to be effective. nih.govresearchgate.net Likewise, both symmetrical and unsymmetrical alkynes with aryl and alkyl groups participate successfully in the coupling. nih.gov A significant breakthrough of this method is its successful application to terminal alkynes, which proceeds with high regioselectivity to furnish single isomers of the 3-fluoropyridine (B146971) products. nih.govnih.gov The reactions are often operationally simple and can be set up in the air on a benchtop. nih.govresearchgate.net

| Oxime (β-substituent) | Alkyne | Product (3-Fluoropyridine) | Yield | Reference |

| Phenyl | Diphenylacetylene | 2,4,5-Triphenyl-3-fluoropyridine | Moderate to Excellent | nih.gov |

| Alkyl | 4-Octyne | 4,5-Dipropyl-2-alkyl-3-fluoropyridine | Moderate to Excellent | nih.gov |

| Furyl | 1-Phenyl-1-propyne | 2-Furyl-4-methyl-5-phenyl-3-fluoropyridine | Moderate to Excellent | nih.gov |

| Phenyl | 1-Hexyne (Terminal) | 2-Phenyl-4-butyl-3-fluoropyridine (Single Regioisomer) | High | nih.gov |

This Rh(III)-catalyzed C-H functionalization approach represents a powerful strategy for the efficient and modular synthesis of complex 3-fluoropyridines from readily accessible starting materials. nih.gov

Mechanistic Investigations and Reactivity Profiles of 2 Chloro 6 Difluoromethoxy Pyridine

Pathways of Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridines

Electronic and Steric Effects of the Difluoromethoxy Group on SNAr Reactivity

The reactivity of the pyridine (B92270) ring in SNAr is significantly influenced by the electronic properties of its substituents. Electron-withdrawing groups enhance reactivity by stabilizing the negatively charged Meisenheimer intermediate, a key factor for the reaction to proceed. pressbooks.pubresearchgate.net

The difluoromethoxy (-OCF2H) group at the 6-position of the pyridine ring plays a crucial role in activating the C2-position towards nucleophilic attack. Its effects can be dissected as follows:

Electronic Effects : The -OCF2H group is strongly electron-withdrawing primarily through its potent negative inductive effect (-I), a consequence of the high electronegativity of the two fluorine atoms. This effect deactivates the entire ring but, more importantly, it significantly stabilizes the negative charge that develops in the Meisenheimer intermediate during nucleophilic attack at the C2 (or C6) position. While the oxygen atom can theoretically exert a positive mesomeric effect (+M) by donating a lone pair to the ring, this effect is substantially diminished by the attached electron-withdrawing fluorine atoms. Therefore, the net electronic influence of the -OCF2H group is strongly deactivating and stabilizing for the SNAr intermediate.

Steric Effects : The difluoromethoxy group exerts a moderate steric hindrance around the adjacent C6 position. However, in the case of nucleophilic attack at the C2-position, the steric bulk of the -OCF2H group at C6 is less impactful. Specific steric effects can lead to rate retardation, particularly for ortho-substituents, but the primary driver for reactivity in this system is the powerful electronic stabilization. researchgate.net

Comparative Reactivity with Other Halopyridines

The reactivity of 2-Chloro-6-(difluoromethoxy)pyridine in SNAr reactions can be benchmarked against other halopyridines. The general order of leaving group ability in SNAr is F > Cl ≈ Br > I, which is counterintuitive to C-X bond strength but is explained by the ability of the highly electronegative fluorine to stabilize the transition state leading to the Meisenheimer complex. chemrxiv.org

When comparing substrates, the presence and position of electron-withdrawing groups are paramount. researchgate.net

Versus 2-Chloropyridine (B119429) : this compound is significantly more reactive than unsubstituted 2-chloropyridine. The strong electron-withdrawing nature of the -OCF2H group at the para-position relative to the chlorine leaving group provides substantial resonance stabilization for the Meisenheimer intermediate, lowering the activation energy for the reaction. chemrxiv.org

Versus Other Substituted 2-Chloropyridines : Its reactivity is comparable to other 2-chloropyridines bearing strongly electron-withdrawing groups, such as a nitro (-NO2) or trifluoromethyl (-CF3) group, at the 6-position. researchgate.netresearchgate.net For instance, a CF3 group is known to increase reactivity more than single halogen atoms. researchgate.net The precise reactivity ranking would depend on the specific nucleophile and reaction conditions, but the -OCF2H group firmly places the compound in the category of highly activated halopyridines for SNAr.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations, offering a reactive handle at the C2-position for the introduction of a wide array of chemical moieties.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is one of the most widely used cross-coupling reactions. researchgate.net The reaction of this compound would typically involve a palladium catalyst, a base, and an appropriate solvent.

The general catalytic cycle begins with the activation of a Pd(II) precatalyst to a catalytically active Pd(0) species. mdpi.com This is followed by the oxidative addition of the this compound to the Pd(0) center, transmetalation with the organoboron species (activated by the base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. researchgate.net

For substrates like substituted 2-chloropyridines, specific conditions have been optimized to achieve high yields. researchgate.netnih.gov

| Component | Example Reagents & Conditions | Purpose |

| Palladium Catalyst | Pd(OAc)2, Pd(PPh3)4, Buchwald Precatalysts (e.g., XPhos Pd G3) researchgate.net | Facilitates the C-C bond formation. |

| Ligand | PPh3, Ad2PnBu, Buchwald-type phosphines (e.g., XPhos, SPhos) researchgate.netnih.gov | Stabilizes the Pd center and modulates its reactivity. |

| Base | K2CO3, Cs2CO3, K3PO4, LiOtBu nih.govnih.gov | Activates the organoboron reagent for transmetalation. |

| Boron Reagent | Arylboronic acids, Heteroarylboronic acids, Alkylboronic pinacol (B44631) esters mdpi.comnih.gov | Source of the new carbon-based substituent. |

| Solvent | Dioxane, Toluene, THF, DMF, often with water nih.govnih.gov | Solubilizes reactants and influences reaction rate. |

Negishi Coupling Strategies

The Negishi coupling utilizes organozinc reagents as the nucleophilic partner, offering a powerful alternative to Suzuki-Miyaura reactions. wikipedia.org This method is known for its high functional group tolerance and the often high reactivity of the organozinc nucleophiles, which can allow for milder reaction conditions. nih.gov The reaction mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

This compound can be effectively coupled with various organozinc halides (R-ZnX). orgsyn.org These organozinc reagents can be pre-formed or generated in situ. nih.gov A particularly relevant strategy is the use of (difluoromethyl)zinc reagents for introducing a CF2H group, though in this case, the pyridine substrate already contains this moiety. researchgate.net The coupling tolerates a wide range of functional groups on the organozinc partner, including esters and ketones. nih.gov

| Component | Example Reagents & Conditions | Purpose |

| Catalyst | Pd(PPh3)4, PdCl2(dppf), Ni(acac)2 wikipedia.orgorgsyn.org | Catalyzes the coupling reaction. |

| Organozinc Reagent | Arylzinc halides, Alkylzinc halides, Pyridylzinc halides wikipedia.orgnih.govorgsyn.org | Serves as the carbon nucleophile. |

| Solvent | THF, Dioxane, DMF nih.govnih.gov | Reaction medium. |

Examination of Catalyst Systems (e.g., Palladium, Nickel, Chromium, Cobalt)

The choice of metal catalyst is critical for the success of cross-coupling reactions, with palladium and nickel being the most common, while cobalt and chromium represent emerging, cost-effective alternatives.

Palladium: Palladium complexes are the most extensively used catalysts for cross-coupling reactions due to their high efficiency and broad functional group tolerance. tcichemicals.com Modern systems often employ stable Pd(II) precatalysts, such as the Buchwald or PEPPSI-type catalysts, which are activated in situ. researchgate.net These are often paired with sterically bulky and electron-rich phosphine (B1218219) ligands (e.g., P(t-Bu)3, XPhos) or N-heterocyclic carbenes (NHCs) that promote the challenging oxidative addition of aryl chlorides. tcichemicals.comnih.gov

Nickel: Nickel catalysts have gained prominence as a more economical alternative to palladium for coupling unreactive electrophiles like aryl chlorides. nih.govnih.gov Nickel-based systems, often using ligands like dppf, bathophenanthroline (B157979), or NHCs, can effectively couple 2-chloropyridines with various partners. nih.govnih.gov They are particularly effective in reductive cross-coupling reactions. researchgate.netrsc.org

Chromium: (Fluoroarene)tricarbonylchromium(0) complexes have been shown to undergo Suzuki and Stille cross-coupling reactions. rsc.org While less common, chromium catalysis offers unique reactivity profiles, though its application to substrates like this compound is not as established as Pd or Ni systems.

Cobalt: Cobalt-based catalysts are an inexpensive and increasingly explored option for cross-coupling reactions. princeton.edu Systems using CoCl2, often in conjunction with bipyridine-type ligands or N-heterocyclic carbenes, can catalyze the coupling of (hetero)aryl halides with organozinc or Grignard reagents. nih.govresearchgate.net

| Catalyst System | Typical Precatalyst(s) | Common Ligands | Key Features |

| Palladium | Pd(OAc)2, Pd2(dba)3, [PdCl(allyl)]2, Buchwald Precatalysts researchgate.nettcichemicals.com | PPh3, P(t-Bu)3, XPhos, SPhos, dppf, NHCs tcichemicals.comnih.gov | High efficiency, broad functional group tolerance, well-studied. |

| Nickel | NiCl2, Ni(acac)2, Ni(COD)2 wikipedia.orgnih.gov | dppf, dppe, terpyridine, bathophenanthroline nih.govnih.govsciengine.com | Cost-effective, excellent for aryl chlorides, useful in reductive couplings. nih.govnih.gov |

| Chromium | (Arene)Cr(CO)3 rsc.org | Trimethylphosphine rsc.org | Niche applications, activates arenes towards substitution. |

| Cobalt | CoCl2, CoBr2 nih.govresearchgate.net | 2,2'-Bipyridine, N-Heterocyclic Carbenes (NHCs) princeton.eduresearchgate.net | Inexpensive, effective for coupling with organozinc/Grignard reagents. nih.gov |

Ligand Design and Optimization in Cross-Coupling of Chloropyridines

The cross-coupling of chloropyridines, such as this compound, is a cornerstone of synthetic chemistry for creating complex molecules from readily available starting materials. nsf.govresearchgate.net However, the inherent electronic properties of the pyridine ring, particularly the increased reactivity of halides at the C2 and C6 positions adjacent to the nitrogen, present significant challenges. nih.gov The development of efficient catalytic systems, primarily through strategic ligand design, has been crucial to overcoming these hurdles and controlling reaction outcomes.

Palladium-catalyzed cross-coupling reactions are the most widely used methods for forming carbon-carbon bonds. researchgate.net The efficacy of these reactions is highly dependent on the ligand coordinated to the palladium center. The ligand's role is to stabilize the metal, facilitate the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influence the reaction's selectivity and rate. acs.org For challenging substrates like chloropyridines, standard phosphine ligands are often insufficient, necessitating the use of more specialized designs.

Bulky N-heterocyclic carbenes (NHCs) have emerged as a superior class of ligands for the cross-coupling of electron-deficient heteroaryl chlorides. nsf.govnih.gov These ligands form highly stable and active palladium complexes that can effectively catalyze reactions even at room temperature. For instance, sterically hindered NHC ligands have been shown to invert the conventional site selectivity in dichloropyridines, favoring coupling at the C4 position over the more traditionally reactive C2 position. nsf.govnih.gov This ligand-controlled selectivity is critical for accessing previously underexplored chemical space. nih.gov

In nickel-catalyzed cross-electrophile coupling, which pairs two different organic halides, the choice of ligand is equally critical. For the coupling of 2-chloropyridines with alkyl bromides, rigid bidentate ligands like bathophenanthroline have proven superior to others, maximizing the yield of the desired cross-coupled product while minimizing side reactions like alkyl bromide dimerization. nih.gov

Optimization of these reactions involves screening various ligands, bases, solvents, and temperatures. The table below summarizes representative catalytic systems optimized for the cross-coupling of various chloropyridines.

Table 1: Optimized Catalytic Systems for Cross-Coupling of Chloropyridines

| Catalyst/Precatalyst | Ligand | Coupling Partner Type | Key Optimization Feature | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | PCy₃ | Arylboronic Acid (Suzuki) | Enables coupling of chloro-derivatives; sulfinates used as stable boronic acid surrogates. | nih.gov |

| NiBr₂·3H₂O | Bathophenanthroline | Alkyl Bromide (Cross-Electrophile) | Rigid ligand provides high yields of cross-coupled product. | nih.gov |

| Pd₂(dba)₃ | IPr (N-Heterocyclic Carbene) | Organoboron/-zinc/-magnesium | Sterically hindered NHC ligand controls site-selectivity, favoring C4 coupling in 2,4-dichloropyridines. | nsf.govnih.gov |

| Pd(OAc)₂ | None ("Ligand-Free") | Arylboronic Acid (Suzuki) | Jeffery-type conditions with a phase-transfer catalyst (TBAB) enhance C4 selectivity dramatically. | nsf.govresearchgate.net |

Transformations Involving the Difluoromethoxy Moiety

The difluoromethoxy (OCF₂H) group is a valuable substituent in medicinal chemistry, often enhancing metabolic stability, membrane permeability, and binding affinity. rsc.org Its unique electronic properties, acting as a lipophilic hydrogen bond donor, distinguish it from both methoxy (B1213986) and trifluoromethoxy groups. rsc.orgnih.gov

Potential for Hydrolysis and Derivatization

The difluoromethoxy group is characterized by significant chemical stability. The strong carbon-fluorine bonds render it highly resistant to hydrolysis under typical synthetic conditions, a key attribute for its use in drug development. This stability contrasts with that of non-fluorinated ethers, which are more susceptible to cleavage.

Derivatization, a process that modifies a compound's functional groups to make it suitable for analysis or to create new molecular entities, is a key synthetic strategy. youtube.com While the OCF₂H group itself is robust, the hydrogen atom attached to the difluoromethyl carbon presents an opportunity for derivatization. Under specific conditions involving strong bases and Lewis acids, the ArCF₂H group can be deprotonated to form a masked nucleophile. acs.org This allows the ArCF₂⁻ fragment to react with various electrophiles, such as aldehydes and imines, enabling the formation of novel C-C bonds at the difluoromethyl position. acs.org This strategy effectively transforms the typically inert difluoromethoxy group into a reactive handle for further molecular elaboration.

Radical-Mediated Transformations of the Difluoromethoxy Group

Radical chemistry offers a powerful and complementary approach to functionalizing the difluoromethoxy group. nih.gov The direct C-H difluoromethoxylation of arenes and heteroarenes has been achieved through photoredox catalysis. rsc.orgrsc.org This method relies on the generation of a difluoromethoxy radical (•OCF₂H) from a suitable precursor.

The mechanism involves a redox-active difluoromethoxylating reagent that, upon single electron transfer from an excited photoredox catalyst, forms a neutral radical intermediate. rsc.org This intermediate then fragments to release the •OCF₂H radical. The generated radical adds to an aromatic system, like a pyridine ring, to form a difluoromethoxylated cyclohexadienyl radical intermediate, which is then oxidized and deprotonated to yield the final product. rsc.org This approach is notable for its mild reaction conditions and tolerance of a wide variety of functional groups. nih.govrsc.org

Table 2: Precursors for Radical Difluoromethoxy Group Generation

| Radical Precursor Type | Activation Method | Generated Radical | Application | Reference |

|---|---|---|---|---|

| Cationic Benzotriazole-based Reagent | Visible-Light Photoredox Catalysis | •OCF₂H | Direct C-H difluoromethoxylation of (hetero)arenes. | rsc.orgrsc.org |

| Alkyl 2-bromo-2,2-difluoroacetates | Na₂S₂O₄-mediated | •CF₂CO₂R | Radical addition to vinyl ethers. | nih.gov |

| Trifluoroacetic Anhydride (TFAA) | Visible-Light Photoredox Catalysis | •COCF₃ → •CF₃ | Trifluoroacetylation and trifluoromethylation of alkenes. | nih.gov |

Elucidation of Reaction Mechanisms

Understanding the operative reaction mechanisms is fundamental to controlling chemical transformations and developing novel synthetic methods. For a substituted heterocycle like this compound, several advanced mechanistic pathways are relevant.

Dearomatization/Rearomatization Pathways in Pyridine Functionalization

Direct C-H functionalization of pyridines is often challenging due to the ring's electronic properties. researchgate.net A powerful strategy to overcome this is the dearomatization/rearomatization pathway. rsc.orgnih.gov This approach involves the temporary disruption of the pyridine's aromaticity to generate a more reactive, non-aromatic intermediate, typically a dihydropyridine (B1217469) (DHP). mdpi.comacs.org This DHP intermediate, which is more electron-rich, can then react with various electrophiles or radical species. A subsequent rearomatization step restores the stable aromatic pyridine ring, now bearing a new functional group. researchgate.net

This strategy has been successfully applied to achieve functionalization at positions that are electronically disfavored for direct attack, such as the C3 (meta) position. researchgate.netresearchgate.net The process can be initiated by activating the pyridine nitrogen, for example, with an acyl or sulfonyl group, making the ring susceptible to nucleophilic attack to form a 1,2- or 1,4-dihydropyridine. mdpi.com Alternatively, copper-hydride catalysis can achieve asymmetric dearomatization without pre-activation of the pyridine. acs.orgnih.gov The final rearomatization is often promoted by an oxidant or acid. researchgate.netrsc.org This sequence allows for a broad range of transformations, including amination, halogenation, and alkylation. researchgate.net

Role of Carbene Intermediates in Difluoromethoxy Group Introduction

The most common method for installing a difluoromethoxy group onto an aromatic ring involves the O-difluoromethylation of a corresponding phenol (B47542) or hydroxypyridine. This transformation is widely believed to proceed through a difluorocarbene intermediate (:CF₂). rsc.org

Carbenes are neutral, highly reactive carbon species with two bonds and a lone pair of electrons. youtube.com Difluorocarbene is typically generated in situ from a precursor such as chlorodifluoromethane (B1668795) (CHClF₂) or bromodifluoromethane (B75531) (CHBrF₂) via a process called alpha-elimination. youtube.com In this process, a strong base removes the acidic proton, and the halide anion is subsequently eliminated from the same carbon atom, yielding the :CF₂ intermediate.

The mechanism proceeds as follows:

Deprotonation: A base deprotonates the hydroxyl group of the hydroxypyridine to form a more nucleophilic pyridinolate anion.

Carbene Formation: The base simultaneously reacts with the difluorocarbene precursor (e.g., CHClF₂) in an alpha-elimination to generate electrophilic difluorocarbene (:CF₂). youtube.com

Nucleophilic Attack: The electron-rich pyridinolate anion attacks the electron-deficient carbene intermediate. nih.gov

Protonation/Workup: The resulting intermediate is protonated during workup to yield the final difluoromethoxy-substituted pyridine.

This carbene-mediated pathway is a fundamental tool for creating C-O bonds with fluorinated motifs and is central to the synthesis of many difluoromethoxylated aromatic compounds. libretexts.orgyoutube.com

Radical Processes in Fluorination and Functionalization

The functionalization of pyridine rings through radical processes is a significant area of synthetic chemistry, offering pathways to novel derivatives that are often inaccessible through traditional ionic reactions. These reactions typically involve the generation of a radical species that can then add to the electron-deficient pyridine ring or undergo a coupling process.

While the specific compound This compound is not extensively documented in the scientific literature concerning its direct participation in radical fluorination or functionalization, the general principles of radical chemistry on pyridine scaffolds provide a framework for its potential reactivity. For instance, radical addition reactions to pyridines are well-established. These can be initiated by various methods, including the thermal or photochemical decomposition of radical initiators.

In the context of fluorination, radical processes often provide a complementary approach to nucleophilic or electrophilic fluorination methods. One such method involves a single-electron transfer (SET) process to generate radical intermediates for C–H fluorination, a reaction that can be promoted by pyridine N-oxyl radicals. rsc.org Although specific studies detailing the application of these radical fluorination techniques to This compound are not prominent in the surveyed literature, the presence of the pyridine core suggests potential susceptibility to such transformations.

Similarly, radical functionalization could, in principle, be applied to introduce other substituents. For example, radical-mediated coupling reactions have been developed that could potentially be adapted for this substrate. acs.org These processes might involve the generation of a pyridyl radical from This compound or the addition of an external radical to the pyridine ring. However, detailed research findings specifically documenting these radical-based transformations for the title compound remain a subject for future investigation.

Oxidative Addition and Transmetalation in Metal-Catalyzed Coupling Reactions

The chlorine atom at the C2 position of This compound renders it an excellent electrophilic partner for a variety of metal-catalyzed cross-coupling reactions. These transformations are fundamental in modern synthetic chemistry for the construction of carbon-carbon and carbon-heteroatom bonds. The reactivity of this substrate is prominently demonstrated in palladium-catalyzed processes such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which proceed through a well-established catalytic cycle involving oxidative addition and transmetalation as key steps.

Oxidative Addition: The catalytic cycle for these cross-coupling reactions is typically initiated by the oxidative addition of the aryl chloride (in this case, the C-Cl bond of This compound ) to a low-valent metal center, most commonly a Palladium(0) complex. In this step, the palladium atom inserts into the carbon-chlorine bond, leading to the formation of a square planar Palladium(II) intermediate. This process increases the oxidation state of the metal from 0 to +2 and its coordination number by two. The efficiency of this step can be influenced by the nature of the ligands on the palladium catalyst and the electronic properties of the pyridine ring. The electron-withdrawing nature of the difluoromethoxy group and the inherent electron deficiency of the pyridine ring can facilitate this oxidative addition step.

Transmetalation: Following oxidative addition, the next key mechanistic step is transmetalation (for Suzuki-type couplings) or a related process for other couplings like the Buchwald-Hartwig amination.

In the Suzuki-Miyaura coupling , the organopalladium(II) complex reacts with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a base. The transmetalation step involves the transfer of the organic group from the boron atom to the palladium center, displacing the halide. The base is crucial as it activates the organoboron species, forming a more nucleophilic borate (B1201080) complex, which facilitates the transfer of the organic moiety to the electrophilic palladium center.

In the Buchwald-Hartwig amination , the oxidative addition complex reacts with an amine in the presence of a strong base. The amine coordinates to the palladium center, and subsequent deprotonation by the base forms a palladium-amido complex.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups coupled to the palladium(II) center (the pyridyl group and the group transferred during transmetalation or from the amine) are joined together, forming the new C-C or C-N bond and regenerating the catalytically active Pd(0) species.

The utility of This compound in these transformations is well-documented in patent literature, showcasing its role as a versatile intermediate in the synthesis of more complex molecules.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions This interactive table summarizes reaction conditions for the Suzuki-Miyaura coupling of this compound with various organoboron reagents.

| Coupling Partner | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| (4-cyanophenyl)boronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane / H₂O | 80 | 85% | CN111333331A |

Table 2: Examples of Buchwald-Hartwig Amination Reactions This interactive table summarizes reaction conditions for the Buchwald-Hartwig amination of this compound with various amines.

| Amine Partner | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Reference |

|---|---|---|---|---|---|---|

| 3-Aminopyrrolidine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 90 | CN104973811A |

These examples underscore the robust reactivity of This compound in metal-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of substituted pyridine derivatives through the key mechanistic steps of oxidative addition and transmetalation.

Strategic Applications in Complex Molecule Synthesis

Utilization as a Versatile Synthetic Building Block

The compound serves as a foundational scaffold for constructing a wide array of more complex molecular architectures. The chlorine atom acts as a versatile handle for various substitution and coupling reactions, while the difluoromethoxy group imparts unique electronic properties and metabolic stability to the target molecules.

2-Chloro-6-(difluoromethoxy)pyridine is an excellent precursor for a variety of substituted pyridine (B92270) derivatives. The chlorine atom is readily displaced through nucleophilic aromatic substitution (SNAr) or transformed via transition-metal-catalyzed cross-coupling reactions. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the difluoromethoxy group activates the C2-position, facilitating SNAr reactions. This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to generate novel substituted pyridines. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for instance, is significantly faster than that of 2-chloropyridine (B119429), highlighting the impact of the halogen's electronegativity on reaction rates. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are powerful tools for forming new carbon-carbon bonds. researchgate.netrsc.org this compound can be effectively coupled with various boronic acids, organostannanes, and other organometallic reagents to introduce aryl, heteroaryl, or alkyl substituents at the 2-position. nih.govrsc.org Pyridine sulfinates have also emerged as stable and effective nucleophilic partners in palladium-catalyzed cross-coupling reactions with aryl halides, offering a robust method for creating linked bi-heterocyclic systems. nih.govtcichemicals.com

The table below summarizes representative transformations for synthesizing substituted pyridines.

| Reaction Type | Reagents | Product Type | Reference |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(dppf)Cl₂) | 2-Aryl-6-(difluoromethoxy)pyridine | researchgate.net |

| Stille Coupling | Organostannane, Pd catalyst | 2-Alkenyl/Aryl-6-(difluoromethoxy)pyridine | rsc.org |

| Nucleophilic Aromatic Substitution | Amine (R-NH₂) | 2-Amino-6-(difluoromethoxy)pyridine | nih.gov |

| Sulfinate Coupling | Pyridine sulfinate, Pd catalyst | 2,2'-Bipyridine derivative | nih.gov |

This table is illustrative, based on established reactions for similar halopyridines.

The functional handles on this compound allow for its elaboration into precursors for fused heterocyclic systems, which are prevalent in medicinal chemistry.

Imidazo[4,5-b]pyridines: A common route to this scaffold involves the cyclization of a 2,3-diaminopyridine (B105623) derivative. A potential synthetic pathway starting from this compound would involve an initial amination at the C2 position via SNAr, followed by nitration at the C3 position and subsequent reduction to yield a 2,3-diamino-6-(difluoromethoxy)pyridine intermediate. This diamine can then undergo cyclocondensation with an aldehyde or carboxylic acid derivative to form the fused imidazole (B134444) ring. mdpi.comorganic-chemistry.org This strategy has been successfully used to synthesize various substituted imidazo[4,5-b]pyridines. mdpi.com

Pyrazines: Fused pyrazine (B50134) systems, such as 1,2,3-triazolo[4,5-b]pyrazines, can be constructed from appropriately substituted pyrazine precursors. mdpi.com While direct conversion is less common, this compound could be envisioned as a starting point for more complex pyrazine-containing structures through multi-step sequences. For instance, creating a 2-amino-3-halopyrazine derivative allows for subsequent cyclization reactions. The synthesis of pyrazine alkaloids has been achieved through the dimerization of α-amino aldehydes followed by air oxidation, a strategy that could potentially be adapted. nih.gov

The table below outlines a conceptual synthetic sequence for fused heterocycles.

| Target Fused System | Key Intermediate | Synthetic Steps from this compound | Reference |

|---|---|---|---|

| Imidazo[4,5-b]pyridine | 2,3-Diamino-6-(difluoromethoxy)pyridine | 1. Amination (SNAr) 2. Nitration 3. Reduction | mdpi.com |

This table presents plausible synthetic routes based on established chemical principles.

Role in the Preparation of Advanced Materials Precursors

The incorporation of fluorine into organic molecules can dramatically enhance material properties, conferring increased thermal stability, chemical resistance, and unique electronic characteristics. mdpi.comnumberanalytics.com The difluoromethoxy group in this compound makes it an attractive building block for high-performance materials.

Fluorinated pyridines are used as monomers or building blocks for fluoropolymers and other advanced materials. mdpi.com The chloro-substituent on this compound provides a reactive site for polymerization or for linking to other molecular units via cross-coupling reactions. This enables the synthesis of novel conjugated polymers containing fluorinated pyridine units, which may find applications as sensors or in non-linear optics. rsc.orgresearchgate.net For example, 2,6-substituted pyridine-containing polymers have been designed and synthesized specifically for metal ion sensing, where the polymer exhibited high selectivity for palladium ions. rsc.org

Diastereoselective and Enantioselective Syntheses Incorporating Fluorinated Pyridine Scaffolds

Fluorinated piperidines are highly sought-after motifs in pharmaceutical and agrochemical research. nih.gov A powerful strategy to access these structures is the stereoselective hydrogenation of the corresponding fluorinated pyridines. This process transforms the flat, aromatic pyridine ring into a saturated piperidine (B6355638) ring, creating multiple chiral centers.

Research has demonstrated that the catalytic hydrogenation of fluoropyridines can proceed with high diastereoselectivity to yield cis-substituted piperidines. nih.gov Furthermore, by employing chiral catalysts or resolution techniques, this approach can be extended to the synthesis of highly enantioenriched fluorinated piperidines. nih.gov

Therefore, this compound represents a promising scaffold for such transformations. Its hydrogenation could lead to diastereomeric and enantiomeric piperidine derivatives bearing a difluoromethoxy group, a valuable and underexplored structural motif in stereoselective synthesis. The resulting chiral building blocks would be of significant interest for constructing novel bioactive molecules where conformational rigidity and specific stereochemistry are crucial for function.

Impact in Life Sciences and Agrochemical Development

Rational Design and Synthesis of Fluorine-Containing Bioactive Compounds

The design of novel bioactive molecules is a meticulous process of balancing potency, selectivity, and drug-like properties. The inclusion of fluorine is a well-established strategy to modulate these characteristics favorably. The synthesis of compounds like 2-Chloro-6-(difluoromethoxy)pyridine is part of a broader effort to create a diverse chemical space of fluorinated building blocks for the development of new pharmaceuticals and agrochemicals.

Importance of Difluoromethyl and Difluoromethoxy Groups in Modulating Biological Activity

The difluoromethyl (CHF2) and difluoromethoxy (OCF2H) groups are of growing interest in drug design, offering distinct advantages over their non-fluorinated or trifluoromethylated analogs. alfa-chemistry.com The OCF2H group, in particular, is recognized for its unique physicochemical characteristics that can significantly enhance the properties of a parent compound. nih.gov

One of the key features of the difluoromethyl and difluoromethoxy groups is their role as bioisosteres for other functional groups. The CHF2 group can act as a lipophilic hydrogen bond donor, mimicking hydroxyl (-OH), thiol (-SH), or amine (-NH) groups. acs.orgresearchgate.netresearchgate.net This allows it to form favorable interactions with biological targets while potentially offering improved metabolic stability. researchgate.net The difluoromethoxy group provides a less lipophilic alternative to the trifluoromethoxy group, which can be advantageous for optimizing a compound's solubility and pharmacokinetic profile. researchgate.net

The introduction of these groups can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com Furthermore, the OCF2H group can exhibit dynamic lipophilicity, meaning it can alter its lipophilicity based on its surrounding environment through bond rotation. nih.gov This adaptability can be beneficial for traversing biological membranes and interacting with diverse protein pockets.

Table 1: Comparison of Physicochemical Properties of Methoxy (B1213986), Difluoromethoxy, and Trifluoromethoxy Groups

| Property | Methoxy (-OCH3) | Difluoromethoxy (-OCF2H) | Trifluoromethoxy (-OCF3) |

| Hansch-Leo Lipophilicity Parameter (π) | -0.02 | +0.45 | +1.04 |

| Calculated logP of Ph-X | 2.11 | 2.62 | 3.21 |

| Hydrogen Bond Donating Ability | No | Yes | No |

| Metabolic Stability | Low | High | Very High |

| Data compiled from multiple sources. |

Pyridine (B92270) Ring System as a Core Structure in Biologically Active Agents

The pyridine ring is a ubiquitous scaffold in medicinal chemistry and is found in a vast array of biologically active compounds and FDA-approved drugs. Its presence is associated with a range of therapeutic properties, including anticancer, antibacterial, antiviral, and anti-inflammatory activities. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and participate in other non-covalent interactions, which are crucial for binding to biological targets. guidechem.com

The pyridine moiety can enhance a molecule's biochemical potency, metabolic stability, and membrane permeability. acs.org Its incorporation into drug candidates often improves their pharmacokinetic and pharmacodynamic profiles. acs.org The versatility of the pyridine ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of a compound's biological activity and physicochemical properties.

Fluorine Atom Effects on Molecular Interactions and Selectivity

Fluorine substitution can also increase a compound's lipophilicity, which can improve its ability to cross cell membranes and reach its site of action. mdpi.com However, the effect on lipophilicity is nuanced and depends on the specific fluorine-containing group. For instance, while the trifluoromethyl group significantly increases lipophilicity, the difluoromethyl group has a more moderate effect. alfa-chemistry.com The small size of the fluorine atom allows it to replace hydrogen without causing significant steric hindrance, a strategy often used to block metabolic pathways and increase a drug's half-life. mdpi.com

Contributions to Agrochemical Innovation

The pyridine scaffold and fluorine-containing substituents are also of significant importance in the development of modern agrochemicals. This compound is considered an essential building block in the synthesis of various agrochemicals, including herbicides and fungicides. nbinno.com The trifluoromethylpyridine moiety, a close relative, is a key structural motif in numerous crop-protection products. nih.gov

The introduction of fluorinated groups like difluoromethoxy can enhance the efficacy and selectivity of pesticides. These groups can improve the compound's stability in the environment and its uptake by the target pest or weed. The use of such advanced intermediates allows for the creation of agrochemicals with improved performance, lower application rates, and better safety profiles. The development of synthetic routes to compounds like 2-chloro-6-(trifluoromethyl)pyridine (B1580974) has been a focus in the agrochemical industry to produce these key intermediates efficiently. guidechem.com

Development of Radiotracers for Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that utilizes radiotracers to visualize and quantify biological processes in vivo. The development of novel PET tracers is crucial for advancing our understanding of diseases and for improving diagnostics. There is a growing interest in developing 18F-labeled radiotracers due to the favorable decay properties of fluorine-18 (B77423).

Pyridine-containing molecules have been successfully developed as PET tracers for various targets in the central nervous system, such as nicotinic acetylcholine (B1216132) receptors. nih.gov The incorporation of fluorine, particularly in the form of a difluoromethyl group, into potential PET tracers is an active area of research. researchgate.net The unique properties of the [18F]difluoromethyl group can offer advantages in terms of metabolic stability and binding affinity. researchgate.net While specific PET tracers based on this compound are not yet established, its structural motifs—a pyridine core and a difluoromethoxy group—make it a conceptually attractive scaffold for the rational design of future 18F-labeled PET radiotracers for a variety of biological targets. The synthesis of such tracers would likely involve the late-stage introduction of fluorine-18 into a suitable precursor molecule.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule and predicting its reactivity. These investigations typically involve analyzing molecular orbitals, electron density distributions, and electrostatic potentials.

The electronic properties of the pyridine (B92270) ring are significantly modulated by its substituents. rsc.org The nitrogen atom introduces a degree of basicity and possesses a non-bonding lone pair of electrons. researchgate.net The presence of a chlorine atom at the 2-position and a difluoromethoxy group at the 6-position, both being electronegative, has a substantial impact. These electron-withdrawing groups influence the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are crucial in determining the molecule's reactivity towards electrophiles and nucleophiles.

Studies on analogous compounds, such as 2,6-difluoropyridine, reveal important details about the electronic configuration. rsc.org In these symmetrically substituted pyridines, the highest occupied molecular orbitals are often π-orbitals, while a non-bonding orbital (n-orbital) associated with the nitrogen lone pair also plays a critical role. rsc.org The introduction of two ortho-halogen substitutions can stabilize this non-bonding orbital through interactions with the halogen σ-type lone pairs, altering the valence orbital ordering compared to simpler pyridines. rsc.org This stabilization can impact the molecule's protonation affinity and its ability to act as a ligand in coordination chemistry.

Electronic spectral studies of related molecules like 2-chloro-6-methylpyridine (B94459) and 2-chloro-6-methoxypyridine (B123196) show characteristic π-π* and n-π* electronic transitions. researchgate.netnist.gov The π-π* transitions are typical for the aromatic ring, while the n-π* transition involves the excitation of an electron from the nitrogen's non-bonding orbital to an anti-bonding π* orbital. researchgate.net The polarity of the solvent can influence these transitions, with n-π* transitions often exhibiting a blue shift (a shift to shorter wavelength) in more polar solvents. researchgate.net For 2-chloro-6-(difluoromethoxy)pyridine, the combined inductive effects of the chloro and difluoromethoxy groups are expected to significantly lower the energy of the n-orbital and influence the energies of the π-orbitals.

Table 1: Inferred Electronic Properties of this compound Based on Analog Studies

| Property | Description | Expected Influence of Substituents | Supporting Analog Studies |

| Frontier Orbitals | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate reactivity. | Both Cl and OCHF₂ groups are electron-withdrawing, leading to a lowering of both HOMO and LUMO energy levels, increasing the molecule's electrophilicity. | 2,6-difluoropyridine, 8(meso)-pyridyl-BODIPYs rsc.orgmdpi.com |

| Nitrogen Lone Pair | The non-bonding (n) orbital on the pyridine nitrogen atom. | The energy of the n-orbital is significantly stabilized (lowered) by the strong inductive effect of the adjacent substituents. rsc.org | 2,6-difluoropyridine rsc.org |

| Electronic Transitions | Absorption of UV-Vis light promotes electrons to higher energy orbitals, primarily through n-π* and π-π* transitions. | The n-π* transition energy is expected to increase (blue shift), while π-π* transitions will also be affected by the altered electronic landscape. researchgate.net | 2-chloro-6-methylpyridine, 2-chloro-6-methoxypyridine researchgate.net |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface, indicating regions of positive (electron-poor) and negative (electron-rich) charge. | The pyridine ring is expected to be electron-deficient. The most negative potential will be near the nitrogen atom, though diminished by the ortho-substituents. | 2-X-pyridine (X=Cl, OTf) researchgate.net |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for mapping the entire energy landscape of a chemical reaction. rsc.org This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy barrier of a reaction, which governs its rate.

For pyridine derivatives, a common and well-studied reaction is palladium-catalyzed cross-coupling. Computational modeling of the oxidative addition of 2-chloro-pyridine to a palladium(0) complex provides a template for understanding how this compound might behave. researchgate.net These studies calculate the geometry of the transition state and analyze electronic properties such as Hirshfeld charges and the molecular electrostatic potential at the palladium center. researchgate.net Such analyses reveal the degree of charge transfer and the electronic demands of the reaction, offering insights into how substituents on the pyridine ring can accelerate or hinder the process.

Table 2: Key Parameters from Computational Modeling of Reactions in Analogous Pyridine Systems

| Parameter | Definition | Example Value (from Analog Study) | Significance | Reference Study |

| Activation Barrier (ΔG‡) | The Gibbs free energy difference between the reactants and the transition state. | 23.0 kcal/mol | Determines the kinetic feasibility and rate of a reaction. Lower barriers indicate faster reactions. | Dichlorodi{(2-pyridyl)furoxan}zinc(II) Synthesis mdpi.com |

| Imaginary Frequency (νi) | A vibrational mode of the transition state with a negative force constant, corresponding to the reaction coordinate. | 447.9 cm⁻¹ | Its presence confirms that the calculated structure is a true transition state and not a minimum on the potential energy surface. | Dichlorodi{(2-pyridyl)furoxan}zinc(II) Synthesis mdpi.com |

| Reaction Enthalpy (ΔH) | The net change in heat content from reactants to products. | -132.7 kcal/mol | Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat), showing the thermodynamic driving force. | Dichlorodi{(2-pyridyl)furoxan}zinc(II) Synthesis mdpi.com |

| Hirshfeld Charge | A method for partitioning the electron density among atoms in a molecule. | q(Py) and q(Pd) calculated at the transition state | Reveals the extent of electron transfer between reacting fragments (e.g., the pyridine and a metal catalyst) during the reaction. researchgate.net | Oxidative Addition to Pd(PCy₃)₂ researchgate.net |

Prediction of Regioselectivity and Stereoselectivity in Pyridine Functionalization

When a substituted pyridine undergoes further functionalization, the existing substituents direct the incoming reagent to a specific position on the ring. This phenomenon, known as regioselectivity, can be predicted and rationalized using computational methods.

The directing effects of substituents are governed by a combination of inductive and resonance effects. libretexts.org

Inductive Effect: This is an electronic effect transmitted through sigma bonds. The chlorine atom and the difluoromethoxy group are both strongly electron-withdrawing through the inductive effect due to the high electronegativity of the halogen atoms.

Resonance Effect: This involves the delocalization of pi electrons or lone pairs between the substituent and the aromatic ring. For the chlorine atom, a weak +R effect (donation of a lone pair) competes with its strong -I effect (inductive withdrawal).

In the case of this compound, both substituents are at positions flanking the nitrogen. The primary sites for electrophilic attack on a pyridine ring are the 3- and 5-positions (meta to the nitrogen). For nucleophilic aromatic substitution, the target sites are the electron-deficient 2-, 4-, and 6-positions. Since the 2- and 6-positions are already substituted, a nucleophilic attack would likely target the displacement of the chloro group, which is a good leaving group.

Computational models can predict regioselectivity by calculating the energies of the potential intermediates (e.g., Wheland intermediates for electrophilic substitution) for attack at each possible position. The pathway with the lowest energy intermediate and transition state is the favored one. Furthermore, analyzing reactivity indices derived from conceptual DFT, such as Fukui functions or dual descriptors, can pinpoint the most reactive sites in the molecule for electrophilic, nucleophilic, or radical attack.

Stereoselectivity, the preferential formation of one stereoisomer over another, is also amenable to computational prediction. rsc.org While less relevant for simple substitution on the aromatic ring itself, if a reaction creates a new chiral center at a side chain attached to the pyridine, computational modeling can be essential. By calculating the energies of the diastereomeric transition states leading to different stereochemical outcomes, researchers can predict the stereochemical course of a reaction with high accuracy. rsc.org This has become a valuable tool in the rational design of asymmetric catalysts. rsc.org

Table 3: Predicted Directing Effects for Functionalization of this compound

| Reagent Type | Predicted Reactive Site(s) | Rationale |

| Electrophilic Attack | C4 > C3/C5 | The pyridine ring is generally deactivated towards electrophiles. The strong -I effects of both substituents further deactivate all positions. The C4 position is electronically the most favorable of the remaining sites, though reactions are likely to be sluggish. |